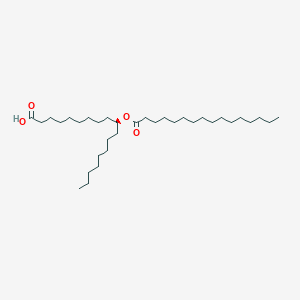

(S)-10-(palmitoyloxy)octadecanoicacid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(10S)-10-hexadecanoyloxyoctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-YTTGMZPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCC)CCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Role of 10(S)-PAHSA in Diabetes: A Technical Guide to its Mechanism of Action

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of 10(S)-PAHSA (10(S)-palmitic acid hydroxy stearic acid) in the context of diabetes. As a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), 10(S)-PAHSA has garnered significant attention for its potent anti-diabetic and anti-inflammatory properties. This document will delve into the core signaling pathways activated by 10(S)-PAHSA, with a particular focus on its interaction with G-protein coupled receptors, downstream effects on insulin secretion and sensitivity, and its role in mitigating inflammatory processes integral to the pathophysiology of diabetes. Detailed experimental protocols and data interpretation frameworks are provided to enable researchers and drug development professionals to effectively investigate and harness the therapeutic promise of this novel bioactive lipid.

Introduction: A Novel Endogenous Lipid with Therapeutic Promise

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids first identified in the adipose tissue of insulin-sensitive mice.[1][2] Among the various FAHFA isomers, palmitic acid esters of hydroxy stearic acids (PAHSAs) have shown remarkable anti-diabetic and anti-inflammatory effects.[3][4] Levels of PAHSAs in serum and adipose tissue have been found to be positively correlated with insulin sensitivity in humans, and are diminished in individuals with insulin resistance.[1][5]

The specific stereoisomer, 10(S)-PAHSA, is an endogenous lipid where palmitic acid is esterified to the 10-hydroxyl group of stearic acid in the (S) configuration.[6][7] While much of the initial research focused on 5- and 9-PAHSA, emerging evidence suggests that 10-PAHSA shares and potentially possesses unique beneficial metabolic activities.[6][8] Administration of PAHSAs in mouse models of diabetes has been shown to lower blood glucose, improve glucose tolerance, and stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion.[1][2] This guide will elucidate the intricate molecular mechanisms that drive these therapeutic effects.

Core Mechanism of Action: A Multi-Pronged Approach to Glycemic Control

The anti-diabetic effects of 10(S)-PAHSA are not mediated by a single pathway but rather through a concerted, multi-pronged mechanism that addresses key pathological features of type 2 diabetes: impaired insulin secretion, insulin resistance, and chronic inflammation.

G-Protein Coupled Receptor (GPCR) Activation: The Primary Signaling Hub

The primary molecular targets for PAHSAs are G-protein coupled receptors (GPCRs), specifically GPR120 (also known as FFAR4) and, to some extent, GPR40 (FFAR1).[1][8][9]

-

GPR120 Activation: 10(S)-PAHSA, like other PAHSAs, is a ligand for GPR120, a receptor predominantly expressed in adipose tissue, macrophages, and enteroendocrine cells.[1][10][11] The activation of GPR120 by 10(S)-PAHSA is a critical initiating event for many of its downstream effects.

-

GPR40 Activation: Some studies suggest that PAHSAs can also activate GPR40, a receptor primarily found on pancreatic β-cells that is involved in glucose-stimulated insulin secretion (GSIS).[4][8][9]

The binding of 10(S)-PAHSA to these receptors triggers distinct downstream signaling cascades.

Potentiation of Insulin Secretion

10(S)-PAHSA enhances insulin secretion through both direct and indirect mechanisms:

-

Direct Effects on Pancreatic β-Cells: Through the activation of GPR40, and potentially GPR120 expressed on β-cells, PAHSAs potentiate glucose-stimulated insulin secretion (GSIS).[8][12] This leads to a more robust insulin release in response to elevated blood glucose levels. Furthermore, PAHSAs have been shown to protect pancreatic β-cells from metabolic stress and reduce cellular senescence, thereby preserving their function.[13][14]

-

Stimulation of GLP-1 Secretion: In the gut, 10(S)-PAHSA-mediated activation of GPR120 on enteroendocrine L-cells stimulates the release of glucagon-like peptide-1 (GLP-1).[1][12] GLP-1 is an incretin hormone that enhances GSIS from pancreatic β-cells, contributing to improved glycemic control.

Enhancement of Insulin Sensitivity

A key feature of 10(S)-PAHSA's therapeutic potential is its ability to improve insulin sensitivity in peripheral tissues, primarily adipose tissue, muscle, and the liver.

-

Adipose Tissue: In adipocytes, GPR120 activation by PAHSAs enhances insulin-stimulated glucose uptake.[1] The signaling cascade involves the Gαq/11 subunit, which activates the PI3K/Akt pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[15][16]

-

Liver: PAHSAs have been shown to enhance hepatic insulin sensitivity by suppressing endogenous glucose production (EGP).[17][18] This is achieved through both direct actions on hepatocytes and indirect effects stemming from the inhibition of lipolysis in adipose tissue, which reduces the flow of free fatty acids to the liver.[17][18]

-

Muscle: Chronic treatment with PAHSAs has been observed to augment insulin-stimulated glucose uptake in glycolytic muscle.[17][18]

Attenuation of Inflammation

Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to insulin resistance. 10(S)-PAHSA exerts potent anti-inflammatory effects, primarily through GPR120 signaling in macrophages.

-

Inhibition of Pro-inflammatory Pathways: Upon activation by 10(S)-PAHSA, GPR120 recruits β-arrestin-2. This complex then interacts with TAB1, effectively blocking the downstream activation of key pro-inflammatory signaling molecules like NF-κB and JNK.[15][19][20] This leads to a reduction in the production of pro-inflammatory cytokines.[8]

-

Modulation of the NLRP3 Inflammasome: GPR120 activation has also been linked to the inhibition of the NLRP3 inflammasome, a key driver of inflammation in metabolic diseases.[10]

The interplay of these mechanisms is visually summarized in the signaling pathway diagram below.

Caption: 10(S)-PAHSA signaling pathways in various cell types.

Experimental Validation: Protocols and Methodologies

The following section outlines key experimental protocols to investigate the mechanism of action of 10(S)-PAHSA.

In Vitro Assessment of Insulin-Stimulated Glucose Uptake in Adipocytes

This protocol details a method to quantify the effect of 10(S)-PAHSA on insulin-stimulated glucose uptake in a differentiated adipocyte cell line, such as 3T3-L1.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Maintain differentiated adipocytes for 8-12 days post-differentiation for optimal insulin sensitivity.

-

-

10(S)-PAHSA Treatment:

-

Pre-treat mature adipocytes with varying concentrations of 10(S)-PAHSA (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 18-24 hours) in serum-free DMEM.

-

-

Glucose Uptake Assay:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Stimulate cells with insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

-

Terminate the assay by washing with ice-cold KRH buffer.

-

Lyse the cells and measure radioactivity using a scintillation counter.

-

Normalize glucose uptake to total protein content.

-

Data Interpretation:

An increase in insulin-stimulated glucose uptake in 10(S)-PAHSA-treated cells compared to vehicle-treated controls would indicate enhanced insulin sensitivity.

In Vivo Assessment of Glucose Tolerance in a Diabetic Mouse Model

This protocol describes an oral glucose tolerance test (OGTT) in a high-fat diet (HFD)-induced obese and insulin-resistant mouse model to evaluate the in vivo efficacy of 10(S)-PAHSA.

Methodology:

-

Animal Model:

-

Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

-

-

10(S)-PAHSA Administration:

-

Administer 10(S)-PAHSA or vehicle control to the HFD-fed mice via oral gavage or osmotic mini-pumps for a defined period (e.g., 2-4 weeks).[4]

-

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose (time 0).

-

Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Interpretation:

A significant reduction in the area under the curve (AUC) for blood glucose levels in the 10(S)-PAHSA-treated group compared to the vehicle group indicates improved glucose tolerance.

Caption: Workflow for assessing in vivo glucose tolerance.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of PAHSAs. While specific data for 10(S)-PAHSA is still emerging, the findings for closely related isomers are highly indicative of its potential.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Glucose Tolerance | High-Fat Diet-fed Mice | 5- and 9-PAHSA (chronic) | Improved glucose tolerance | [4] |

| Insulin Sensitivity | High-Fat Diet-fed Mice | 5- and 9-PAHSA (chronic) | Enhanced insulin sensitivity | [17][18] |

| Insulin Secretion | Human Islets | 5- and 9-PAHSA | Potentiated GSIS | [8][12] |

| GLP-1 Secretion | Enteroendocrine Cells | 9-PAHSA | Increased GLP-1 secretion | [4] |

| Adipose Inflammation | High-Fat Diet-fed Mice | 5- and 9-PAHSA | Reduced pro-inflammatory cytokine expression | [4][8] |

Conclusion and Future Directions

10(S)-PAHSA represents a promising new frontier in the development of therapeutics for type 2 diabetes. Its multifaceted mechanism of action, encompassing the enhancement of insulin secretion and sensitivity, and the attenuation of chronic inflammation, positions it as a compelling candidate for further investigation. The activation of GPR120 and GPR40 appears to be central to its beneficial metabolic effects.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic properties of 10(S)-PAHSA compared to other PAHSA isomers. Furthermore, long-term efficacy and safety studies are warranted to fully realize its therapeutic potential. The development of stable and orally bioavailable analogs of 10(S)-PAHSA could pave the way for a new class of drugs for the management of diabetes and related metabolic disorders. The role of the gut microbiota in mediating the effects of PAHSAs is also an emerging area of interest that requires further exploration.[21][22][23]

References

-

Aryal, P., Syed, I., Lee, J., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]

-

Kahn, B. B., & Saghatelian, A. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

-

Lee, J., Moraes-Vieira, P. M., Castoldi, A., Aryal, P., Yee, E. U., Vickers, C., ... & Kahn, B. B. (2016). Branched fatty acid esters of hydroxy fatty acids (FAHFAs) protect against colitis by regulating gut innate and adaptive immune responses. Journal of Biological Chemistry, 291(35), 18274-18287. [Link]

-

Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]

-

Syed, I., Lee, J., Peroni, O. D., & Kahn, B. B. (2018). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. bioRxiv. [Link]

-

Wang, W., Liu, Y., Zheng, H., et al. (2018). 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide/NF-kappa B pathway. Biochemical and Biophysical Research Communications, 506(2), 395-401. [Link]

-

Yore, M. M., Syed, I., Moraes-Vieira, P. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

-

Zhou, P., Santoro, A., Peroni, O. D., Nelson, A. T., Saghatelian, A., Siegel, D., & Kahn, B. B. (2019). PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Journal of Clinical Investigation, 129(10), 4138-4150. [Link]

-

Zhang, C., et al. (2024). Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. PNAS, 121(28), e2318691121. [Link]

-

Brejchova, K., et al. (2020). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 69(8), 1635-1647. [Link]

-

Santoro, A., et al. (2021). PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53. PNAS, 118(14), e2024383118. [Link]

-

Li, X., et al. (2025). S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation. Advanced Science. [Link]

-

Chen, Y., et al. (2025). S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation. Journal of Translational Medicine. [Link]

-

Pflimlin, E., et al. (2023). 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors. Frontiers in Immunology. [Link]

-

Hammarstedt, A., et al. (2016). Overexpressing the novel autocrine/endocrine adipokine WISP2 induces hyperplasia of the heart, white and brown adipose tissues and prevents insulin resistance. Scientific Reports, 6, 32549. [Link]

-

Kuda, O., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(6), 1772-1781. [Link]

-

Avanti Polar Lipids. (n.d.). PAHSA. Avanti Polar Lipids. [Link]

-

Watson, S. J., et al. (2012). Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120. Molecular Pharmacology, 81(5), 631-642. [Link]

-

Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine, 11(1), 90-94. [Link]

-

Gotoh, C., et al. (2007). The regulation of adipogenesis through GPR120. Biochemical and Biophysical Research Communications, 354(2), 591-597. [Link]

-

Talukdar, S., et al. (2011). GPR120 is a novel-secretin receptor that is required for secretin-stimulated insulin secretion. The Journal of Biological Chemistry, 286(50), 43072-43080. [Link]

-

Moore, K., et al. (2009). The role of GPR120 in the regulation of glucose homeostasis: a tale of two splice variants. The Journal of Biological Chemistry, 284(40), 27126-27137. [Link]

Sources

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 10(S)-PAHSA - Labchem Catalog [www2.labchem.com.my]

- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PAHSAs reduce cellular senescence and protect pancreatic beta cells from metabolic stress through regulation of Mdm2/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]

- 22. pnas.org [pnas.org]

- 23. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

endogenous levels of 10-PAHSA in adipose tissue

Technical Guide: Endogenous Quantification and Physiological Regulation of 10-PAHSA in Adipose Tissue

Executive Summary

10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] First identified in adipose tissue of mice overexpressing the GLUT4 transporter (AG4OX), PAHSAs exert potent anti-diabetic and anti-inflammatory effects. Unlike canonical lipids, 10-PAHSA is present in low nanomolar concentrations and functions as a signaling lipokine rather than a structural fuel source.

For researchers and drug developers, 10-PAHSA represents a dual challenge:

-

Therapeutic Potential: It enhances insulin sensitivity and glucose tolerance via GPR120 activation and modulation of GLP-1 secretion.[2]

-

Analytical Complexity: It is a regioisomer of 9-PAHSA (the most abundant isoform). Standard lipidomics workflows fail to separate 10-PAHSA from 9-PAHSA, leading to co-elution and inaccurate quantification.

This guide provides a validated technical framework for the specific extraction, chromatographic separation, and quantification of endogenous 10-PAHSA in adipose matrices.

Biological Framework: Biosynthesis & Signaling

The endogenous levels of 10-PAHSA are tightly regulated by the balance between de novo lipogenesis (DNL) and specific hydrolase activity.

Biosynthetic Pathway

Synthesis is driven by the transcription factor ChREBP (Carbohydrate Response Element Binding Protein), which is activated by glucose flux into adipocytes.

-

Precursors: Palmitoyl-CoA and Hydroxy-Stearic Acid (HSA).

-

Enzymatic Driver: ATGL (Adipose Triglyceride Lipase) possesses acyltransferase activity that synthesizes FAHFAs from triglycerides and hydroxy fatty acids.[3]

Degradation & Turnover

Two novel threonine hydrolases control the half-life of 10-PAHSA:

-

AIG1 (Androgen-Induced Gene 1)

-

ADTRP (Androgen-Dependent TFPI Regulating Protein) Inhibition of these hydrolases is a current therapeutic strategy to elevate endogenous PAHSA levels.

Mechanism of Action

10-PAHSA acts as an agonist for GPR120 (FFAR4), a G-protein coupled receptor expressed on adipocytes and macrophages, promoting GLUT4 translocation and reducing cytokine secretion.

Figure 1: The metabolic lifecycle of 10-PAHSA from glucose-driven synthesis to GPR120 signaling.[4]

Analytical Methodology: The "Isomer Problem"

Quantifying 10-PAHSA requires separating it from 9-PAHSA. These isomers differ only by the position of the ester bond on the stearic acid chain. They have identical molecular weights and similar fragmentation patterns.

Extraction Strategy

Adipose tissue is lipid-rich (triglycerides), causing significant matrix suppression.

-

Recommended: Solid Phase Extraction (SPE) is superior to simple Liquid-Liquid Extraction (LLE) for enrichment.

-

Protocol: Use Strata SI-1 Silica cartridges to separate neutral lipids (TGs) from polar lipids (FAHFAs).

Chromatographic Separation (Critical)

Standard 10-15 minute lipidomics gradients will not resolve 10-PAHSA from 9-PAHSA.

-

Column: C18 Reverse Phase (e.g., 2.1 x 150mm, 1.7µm).

-

Mobile Phase:

-

A: Water + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

-

B: Methanol + 5mM Ammonium Acetate + 0.03% Ammonium Hydroxide.

-

Note: Basic pH enhances negative mode ionization.

-

-

Gradient: Isocratic hold or very shallow gradient is required. A 30-90 minute run time is often necessary to achieve baseline separation of regioisomers.

Mass Spectrometry (MRM)

-

Mode: Negative Electrospray Ionization (ESI-).

-

Transition: m/z 537.5 [M-H]⁻ → m/z 255.2 (Palmitate ion).

-

Validation: Use 13C4-10-PAHSA as an internal standard to correct for extraction efficiency.

Figure 2: Validated workflow for isolating trace 10-PAHSA from triglyceride-rich adipose matrix.

Endogenous Baselines & Regulation

Endogenous levels of 10-PAHSA vary significantly by tissue depot and metabolic state.

Table 1: Relative Abundance in Murine Tissues

Data derived from Wild Type (WT) vs. AG4OX mice.

| Tissue Depot | Total PAHSA (WT) | 10-PAHSA Status | Notes |

| BAT (Brown Adipose) | Highest | Abundant | ~20-30% of 9-PAHSA levels.[2] |

| SQ WAT (Subcutaneous) | High | Moderate | Downregulated in insulin resistance. |

| PG WAT (Visceral) | Moderate | Dynamic | Uniquely upregulated by High Fat Diet (HFD). |

| Serum | ~7 nM (Total) | 0.4 - 2.5 nM | Circulating signaling pool. |

| Liver | Low | Trace | Primarily 9-PAHSA and 13/12-PAHSA.[2] |

Physiological Modulation

-

Fasting: Generally decreases PAHSA levels in WAT, reducing lipokine signaling during nutrient deprivation.

-

High Fat Diet (HFD):

-

General: Most PAHSA isomers (5-, 12-, 13-) decrease in WAT, correlating with insulin resistance.[2]

-

Exception:10-PAHSA levels increase in PG WAT under HFD conditions. This suggests a compensatory or distinct pathophysiological role for the 10-isomer in visceral fat during obesity.

-

Validated Protocol: Quantification of 10-PAHSA

Objective: Quantify 10-PAHSA in 100mg Murine White Adipose Tissue (WAT).

Reagents:

-

Internal Standard (IS): 13C4-9-PAHSA (used as surrogate for 10-PAHSA due to similar retention).

-

Solvents: LC-MS grade Chloroform, Methanol, Water, Ammonium Hydroxide.

Step-by-Step Procedure:

-

Homogenization:

-

Add 100mg frozen WAT to 1mL PBS.

-

Spike with 5 pmol of Internal Standard .

-

Homogenize (bead beater) at 4°C.

-

-

Lipid Extraction:

-

Add 2mL Methanol and 1mL Chloroform.[5] Vortex 1 min.

-

Centrifuge 3000xg, 10 min.

-

Collect organic (bottom) phase. Re-extract aqueous phase once.

-

Combine organic phases and dry under Nitrogen (N2).

-

-

SPE Enrichment (Crucial Step):

-

Reconstitute dried lipid in Hexane.

-

Load onto Strata SI-1 Silica Cartridge (500mg).[6]

-

Wash: Elute neutral lipids (Triglycerides) with 5% Ethyl Acetate in Hexane. Discard.

-

Elute: Elute FAHFAs with 25% Ethyl Acetate in Hexane. Collect.

-

Dry eluate under N2. Reconstitute in 100µL Methanol.

-

-

LC-MS/MS Analysis:

-

Inject: 10µL.

-

Gradient: Run isocratic 93% Solvent B (MeOH + base) for 30-60 mins.

-

Identification: Monitor retention time. 10-PAHSA elutes slightly after 9-PAHSA on high-quality C18 columns.

-

Quantification: Calculate Area Ratio (10-PAHSA / IS) × Concentration of IS.

-

References

-

Yore, M. M., et al. (2014).[1] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[7][8][9] Cell.

-

Kuda, O., et al. (2018). "A Faster Protocol for Endogenous FAHFA Measurements." Analytical Chemistry.

-

Brejchova, K., et al. (2020).[7] "Understanding FAHFAs: From structure to metabolic regulation."[7] Progress in Lipid Research.

-

Parsons, W. H., et al. (2016). "AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs." Nature Chemical Biology.

-

Hammarstedt, A., et al. (2018). "Adipose tissue dysfunction is associated with low levels of the novel palmitic acid hydroxystearic acids." Scientific Reports.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]

A Technical Guide to the Activation of GPR120 and GPR40 by 10-PAHSA: Mechanisms, Signaling, and Experimental Approaches

This guide provides an in-depth technical exploration of the activation of two key G protein-coupled receptors (GPCRs), GPR120 (FFAR4) and GPR40 (FFAR1), by the endogenous lipid, 10-hydroxy-cis-12-octadecenoic acid (10-PAHSA). As a member of the recently discovered fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, 10-PAHSA has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying signaling mechanisms and practical experimental protocols to investigate these interactions.

Introduction: The Convergence of a Novel Lipid and Key Metabolic Receptors

The discovery of FAHFAs as a class of endogenous mammalian lipids with potent anti-diabetic and anti-inflammatory effects has opened new avenues for therapeutic intervention.[4][5] Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) are particularly noteworthy.[2] Levels of PAHSAs have been found to be correlated with insulin sensitivity and are reduced in the adipose tissue and serum of insulin-resistant humans.[4][6] 10-PAHSA, a specific regioisomer of PAHSA, is formed by the esterification of palmitic acid to 10-hydroxy stearic acid.[1][7]

GPR120 and GPR40 are cell surface receptors that are activated by long-chain fatty acids and play crucial roles in metabolic regulation.[8][9] GPR120 is predominantly expressed in adipose tissue, intestine, and immune cells, where its activation leads to enhanced insulin sensitivity and potent anti-inflammatory effects.[8][10] GPR40 is highly expressed in pancreatic beta-cells and its activation enhances glucose-dependent insulin secretion.[9][11] The ability of PAHSAs, including 10-PAHSA, to activate both of these receptors underscores their potential as multifaceted therapeutic agents.[12][13][14]

This guide will dissect the signaling pathways initiated by 10-PAHSA upon binding to GPR120 and GPR40, and provide detailed methodologies for their characterization.

Signaling Pathways: A Dichotomy of Gα and β-Arrestin-Mediated Events

The activation of GPR120 and GPR40 by 10-PAHSA initiates a cascade of intracellular events that are primarily mediated by heterotrimeric G proteins and β-arrestins. Understanding these pathways is critical for elucidating the full spectrum of 10-PAHSA's biological activities.

GPR120 Signaling: A Dual-Pronged Approach to Metabolic and Inflammatory Control

Activation of GPR120 by ligands like 10-PAHSA leads to the engagement of two principal signaling arms: the Gαq/11 pathway and the β-arrestin 2 pathway.[15][16]

-

Gαq/11-Mediated Signaling: This pathway is canonical for many GPCRs. Upon ligand binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15] This increase in intracellular calcium is a key signaling event that can be readily measured to assess receptor activation.

-

β-Arrestin 2-Mediated Anti-Inflammatory Signaling: A distinctive feature of GPR120 is its potent anti-inflammatory signaling cascade, which is mediated by β-arrestin 2.[17][18] Following agonist stimulation, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex then internalizes and interacts with TAB1, an upstream activator of TAK1. This interaction prevents the activation of TAK1, thereby inhibiting downstream pro-inflammatory signaling pathways, including the NF-κB and JNK pathways.[18]

GPR120 Signaling Pathways

GPR40 Signaling: Fine-Tuning Insulin Secretion

GPR40 activation by 10-PAHSA primarily signals through the Gαq/11 pathway, similar to GPR120, to potentiate glucose-stimulated insulin secretion (GSIS).[9][11][13]

-

Gαq/11-PLC-IP3-Ca2+ Axis: The binding of 10-PAHSA to GPR40 on pancreatic β-cells activates the Gαq/11-PLC pathway, leading to an increase in intracellular Ca2+.[9] This elevation in cytosolic calcium is a critical trigger for the exocytosis of insulin-containing granules, but importantly, this effect is glucose-dependent. This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia.[9]

-

Role of Protein Kinase D (PKD): Downstream of Gαq/11 activation, protein kinase D (PKD) has been implicated in the potentiation of second-phase insulin secretion.[19]

While GPR40 signaling predominantly involves the Gαq/11 pathway, some studies suggest potential for biased agonism and the involvement of other signaling molecules.

GPR40 Signaling Pathway

Experimental Methodologies for Characterizing 10-PAHSA Activity

To rigorously assess the activation of GPR120 and GPR40 by 10-PAHSA, a suite of cell-based functional assays is employed. The choice of assay depends on the specific signaling pathway being interrogated.

Calcium Mobilization Assay

This assay is a primary method for detecting the activation of Gq-coupled receptors like GPR120 and GPR40.[20][21][22] It measures the increase in intracellular calcium concentration following receptor stimulation.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free calcium, resulting in a measurable increase in fluorescence intensity.[21]

Step-by-Step Protocol:

-

Cell Culture: Plate cells stably or transiently expressing GPR120 or GPR40 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of 10-PAHSA and control compounds in an appropriate assay buffer.

-

Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Data Acquisition: Establish a baseline fluorescence reading for each well. The instrument then adds the compound solutions to the wells, and fluorescence is measured kinetically over time to capture the transient calcium flux.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration to determine EC50 values.

Self-Validation and Causality:

-

Positive Control: Use a known agonist for the respective receptor (e.g., GW9508 for GPR120) to ensure the assay is performing correctly.[18]

-

Negative Control: Untransfected parental cells should not exhibit a calcium response to 10-PAHSA, confirming the response is receptor-mediated.

-

Antagonist Confirmation: The 10-PAHSA-induced calcium signal should be blocked by a known antagonist of the specific receptor, if available.

cAMP Accumulation/Inhibition Assay

While GPR120 and GPR40 primarily couple to Gαq, some GPCRs can also modulate adenylyl cyclase activity through Gαs (stimulatory) or Gαi (inhibitory) proteins.[23][24] This assay measures changes in intracellular cyclic AMP (cAMP) levels.

Principle: This is typically a competitive immunoassay. Cellular cAMP produced in response to receptor activation competes with a labeled cAMP tracer for binding to a specific antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.[25][26][27]

Step-by-Step Protocol:

-

Cell Stimulation: Seed cells expressing the receptor of interest in a multi-well plate. Treat the cells with 10-PAHSA for a defined period. For Gαi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited.[24]

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Add the detection reagents, which typically include a labeled cAMP tracer and a specific antibody (e.g., using HTRF or luminescence-based readouts).[25]

-

Signal Measurement: After an incubation period, measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Interpolate the cAMP concentrations in the samples from the standard curve and plot dose-response curves to determine EC50 or IC50 values.

Self-Validation and Causality:

-

Gαs/Gαi Controls: Use known activators of Gαs (e.g., isoproterenol for β-adrenergic receptors) and Gαi (e.g., UK 14,304 for α2-adrenergic receptors) to validate the assay's ability to detect both increases and decreases in cAMP.

-

Forskolin Dose-Response: For Gαi-coupled receptor assays, a forskolin dose-response curve should be performed to determine the optimal concentration for stimulation.

-

Pertussis Toxin Treatment: For suspected Gαi coupling, pre-treatment with pertussis toxin, which uncouples Gαi from the receptor, should abolish the inhibitory effect of 10-PAHSA.[28]

β-Arrestin Recruitment Assay

This assay is crucial for investigating the GPR120-mediated anti-inflammatory pathway and for studying biased agonism.[29][30]

Principle: This assay measures the interaction between the activated GPCR and β-arrestin. A common method is enzyme fragment complementation (EFC). The receptor is fused to a small fragment of an enzyme, and β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).[30][31]

Step-by-Step Protocol:

-

Cell Line Generation: Use a cell line stably co-expressing the GPCR fused to one enzyme fragment and β-arrestin (typically β-arrestin 2 for GPR120) fused to the complementary fragment.

-

Cell Plating and Stimulation: Plate the cells and treat them with a dilution series of 10-PAHSA.

-

Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) with a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Self-Validation and Causality:

-

Receptor-Specificity: The parental cell line lacking the tagged receptor should not produce a signal.

-

Isoform Specificity: If investigating bias, separate assays for β-arrestin 1 and β-arrestin 2 can be performed.[32]

-

Correlation with Downstream Events: The potency of 10-PAHSA in the β-arrestin recruitment assay should correlate with its potency in downstream functional readouts, such as the inhibition of inflammatory cytokine production.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the described assays for 10-PAHSA acting on GPR120 and GPR40.

| Assay | Receptor | Expected Outcome for 10-PAHSA | Key Parameter | Rationale |

| Calcium Mobilization | GPR120 | Increase in intracellular Ca2+ | EC50 | Activation of the Gαq/11-PLC-IP3 pathway.[15] |

| Calcium Mobilization | GPR40 | Increase in intracellular Ca2+ | EC50 | Activation of the Gαq/11-PLC-IP3 pathway.[9] |

| cAMP Assay | GPR120 | No significant change expected (primarily Gαq) | - | GPR120 predominantly signals through Gαq/11. |

| cAMP Assay | GPR40 | No significant change expected (primarily Gαq) | - | GPR40 predominantly signals through Gαq/11.[14] |

| β-Arrestin Recruitment | GPR120 | Recruitment of β-arrestin 2 | EC50 | Key for mediating anti-inflammatory effects.[18] |

| β-Arrestin Recruitment | GPR40 | Minimal to no recruitment expected | - | GPR40 is not primarily known for β-arrestin-mediated signaling. |

Conclusion

10-PAHSA represents a promising endogenous lipid that exerts its beneficial metabolic and anti-inflammatory effects through the activation of GPR120 and GPR40. A thorough understanding of its engagement with these receptors requires a multi-faceted experimental approach. By employing a combination of calcium mobilization, cAMP, and β-arrestin recruitment assays, researchers can dissect the specific signaling pathways activated by 10-PAHSA, quantify its potency and efficacy, and pave the way for the development of novel therapeutics targeting these critical metabolic receptors. The protocols and validation strategies outlined in this guide provide a robust framework for such investigations.

References

- Current time information in Minneapolis, MN, US. (n.d.). Google.

-

An overview of Ca2+ mobilization assays in GPCR drug discovery. (2018). PubMed. Retrieved February 16, 2026, from [Link]

-

cAMP Assays in GPCR Drug Discovery. (2017). PubMed. Retrieved February 16, 2026, from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2014). Bio-protocol. Retrieved February 16, 2026, from [Link]

-

Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed. Retrieved February 16, 2026, from [Link]

-

cAMP Assay. (n.d.). Creative Bioarray. Retrieved February 16, 2026, from [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved February 16, 2026, from [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved February 16, 2026, from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. Retrieved February 16, 2026, from [Link]

-

G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. (2015). PMC. Retrieved February 16, 2026, from [Link]

-

An overview of Ca2+ mobilization assays in GPCR drug discovery. (2018). Taylor & Francis Online. Retrieved February 16, 2026, from [Link]

-

Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). MDPI. Retrieved February 16, 2026, from [Link]

-

GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (2017). PMC. Retrieved February 16, 2026, from [Link]

-

Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Regulation and mechanism of action of FFAR1/GPR40. (2011). The Physiological Society. Retrieved February 16, 2026, from [Link]

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013). American Diabetes Association. Retrieved February 16, 2026, from [Link]

-

What are GPR120 agonists and how do they work? (2024). Patsnap Synapse. Retrieved February 16, 2026, from [Link]

-

What are GPR40 agonists and how do they work? (2024). Patsnap Synapse. Retrieved February 16, 2026, from [Link]

-

GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2010). PMC. Retrieved February 16, 2026, from [Link]

-

Signaling pathway of GRP40 for insulin secretion. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. (2014). PubMed. Retrieved February 16, 2026, from [Link]

-

PAHSAs Enhance Hepatic and Systemic Insulin Sensitivity Through Direct and Indirect Mechanisms. (2019). PubMed. Retrieved February 16, 2026, from [Link]

-

PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. (2019). JCI. Retrieved February 16, 2026, from [Link]

-

10-PAHSA. (n.d.). Bertin Bioreagent. Retrieved February 16, 2026, from [Link]

-

Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). PMC. Retrieved February 16, 2026, from [Link]

-

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. (2021). Frontiers in Endocrinology. Retrieved February 16, 2026, from [Link]

-

Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. (2022). ACS Publications. Retrieved February 16, 2026, from [Link]

-

GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). PMC. Retrieved February 16, 2026, from [Link]

-

FFA4/GPR120: Pharmacology and Therapeutic Opportunities. (2017). PMC. Retrieved February 16, 2026, from [Link]

-

(PDF) Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects. (2014). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity. (n.d.). FGU - Akademie věd České republiky. Retrieved February 16, 2026, from [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved February 16, 2026, from [Link]

-

beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. (2009). PubMed. Retrieved February 16, 2026, from [Link]

-

How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. Retrieved February 16, 2026, from [Link]

-

GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse. (2014). PMC. Retrieved February 16, 2026, from [Link]

-

Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). Beth Israel Deaconess Medical Center. Retrieved February 16, 2026, from [Link]

-

Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. (2020). PMC. Retrieved February 16, 2026, from [Link]

-

Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). PubMed. Retrieved February 16, 2026, from [Link]

-

GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy. (2017). PMC. Retrieved February 16, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. [research.bidmc.org]

- 14. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. physoc.org [physoc.org]

- 20. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. cAMP-Glo™ Assay [promega.sg]

- 26. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 28. diabetesjournals.org [diabetesjournals.org]

- 29. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

The Metabolic Orchestration of FAHFAs: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Novel Class of Bioactive Lipids

First identified in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) have rapidly emerged as a class of endogenous lipids with profound implications for metabolic health and disease.[1][2] These unique molecules, characterized by an ester bond between a fatty acid and a hydroxy fatty acid, are not merely metabolic intermediates but potent signaling molecules with significant anti-diabetic and anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of the metabolic pathways governing FAHFA homeostasis, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target this exciting new area of lipid biology. We will delve into the enzymatic machinery responsible for their synthesis and degradation, their storage and mobilization, and the signaling cascades they initiate, all supported by detailed experimental protocols and quantitative data.

I. The FAHFA Landscape: Structure and Nomenclature

The diversity of the FAHFA family is vast, with hundreds of distinct species identified in mammals, plants, and even yeast.[1][4] The nomenclature of a specific FAHFA conveys its constituent fatty acid, the hydroxy fatty acid, and the position of the ester linkage. For instance, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] This structural heterogeneity is a key determinant of their biological activity and tissue distribution.

Table 1: Common FAHFA Families and Their Constituents

| FAHFA Family | Abbreviation | Constituent Fatty Acid | Constituent Hydroxy Fatty Acid |

| Palmitic acid esters of hydroxy stearic acid | PAHSA | Palmitic acid (16:0) | Hydroxy stearic acid (18:0) |

| Oleic acid esters of hydroxy stearic acid | OAHSA | Oleic acid (18:1) | Hydroxy stearic acid (18:0) |

| Palmitoleic acid esters of hydroxy stearic acid | POHSA | Palmitoleic acid (16:1) | Hydroxy stearic acid (18:0) |

| Stearic acid esters of hydroxy stearic acid | SAHSA | Stearic acid (18:0) | Hydroxy stearic acid (18:0) |

| Docosahexaenoic acid esters of hydroxy linoleic acid | DHAHLA | Docosahexaenoic acid (22:6) | Hydroxy linoleic acid (18:2) |

II. The Core Metabolic Pathways: A Dynamic Equilibrium

The cellular concentration of free FAHFAs is meticulously controlled through a dynamic interplay of biosynthesis, degradation, and storage. Adipose tissue, in particular, serves as a central hub for FAHFA metabolism.[1][3]

A. Biosynthesis: The Genesis of FAHFAs

The primary enzyme responsible for the biosynthesis of FAHFAs is Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2).[5][6][7] In a paradigm shift from its well-established role in triglyceride hydrolysis, ATGL catalyzes the formation of the ester bond in FAHFAs through a transacylation reaction .[5][6] This process involves the transfer of a fatty acid from a triglyceride (or diacylglyceride) to a hydroxy fatty acid.[5][7]

The biosynthesis of FAHFAs is intricately linked to the availability of their precursors: hydroxy fatty acids and triglycerides.[2] Consequently, factors that upregulate triglyceride synthesis, such as the activity of diacylglycerol acyltransferases (DGATs), can indirectly promote FAHFA production.[5] Peroxiredoxin-6 and glutathione peroxidase 4 have also been implicated in the biosynthetic pathway, suggesting a connection to cellular redox state.[1]

Caption: FAHFA Biosynthesis via ATGL-mediated transacylation.

B. Degradation: The Hydrolytic Arm

The breakdown of FAHFAs into their constituent fatty acid and hydroxy fatty acid is carried out by a specific set of hydrolases.[1] Key enzymes in this process include:

-

Androgen-induced gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP) : These are transmembrane threonine hydrolases that play a significant role in regulating FAHFA levels in vivo, particularly in adipose tissue.[8][9][10][11][12]

-

Carboxyl ester lipase (CEL) : This serine hydrolase also contributes to FAHFA degradation.[1][8]

-

Hormone-sensitive lipase (HSL) : In addition to its role in triglyceride lipolysis, HSL can hydrolyze FAHFAs.[8]

The activity of these hydrolases is a critical determinant of the circulating and tissue concentrations of free, biologically active FAHFAs.

C. Storage and Mobilization: The FAHFA Reservoir

Recent discoveries have revealed that FAHFAs can be incorporated into triglycerides, forming FAHFA-containing triacylglycerols (FAHFA-TGs) .[13][14][15][16] These FAHFA-TGs serve as a major storage depot for FAHFAs, with concentrations in adipose tissue reported to be over 100-fold higher than that of free FAHFAs.[13][15][16]

The synthesis of FAHFA-TGs is partially mediated by diacylglycerol O-acyltransferase (DGAT) enzymes 1 and 2 .[2][8] The release of free FAHFAs from this storage pool is regulated by lipolysis, a process primarily driven by ATGL and HSL .[13][14] This storage and mobilization pathway provides a mechanism for the controlled release of FAHFAs in response to physiological cues.

Caption: Overview of FAHFA Metabolism: A balance of synthesis, storage, and degradation.

III. Signaling Pathways: The Biological Impact of FAHFAs

FAHFAs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (FFAR4) .[15][17][18][19][20] These receptors are expressed in various metabolically active tissues, including pancreatic β-cells, adipocytes, and immune cells.

Activation of GPR40 and GPR120 by FAHFAs initiates a cascade of intracellular signaling events. This includes the activation of Gαq, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][20] These second messengers trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to downstream cellular responses.

The key outcomes of FAHFA-mediated signaling include:

-

Enhanced insulin secretion from pancreatic β-cells.[3]

-

Improved glucose uptake in adipocytes.[3]

-

Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[3]

-

Anti-inflammatory effects in macrophages.[17]

Caption: FAHFA signaling through GPR40 and GPR120.

IV. Quantitative Analysis of FAHFAs: Methodologies and Data

Accurate quantification of FAHFAs in biological matrices is essential for understanding their physiological roles and their potential as biomarkers. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for FAHFA analysis due to its high sensitivity and specificity.[21][22][23][24]

Table 2: Typical Concentrations of PAHSAs in Mouse Tissues

| Tissue | Total PAHSA Concentration | Reference |

| Brown Adipose Tissue (BAT) | Highest | [3] |

| Subcutaneous White Adipose Tissue (SQ WAT) | High | [3] |

| Perigonadal White Adipose Tissue (PG WAT) | High | [3] |

| Liver | Moderate | [3] |

| Serum | ~7 nM | [3] |

Note: Concentrations can vary depending on the specific PAHSA isomer, as well as the physiological state of the animal (e.g., fed vs. fasted).

Experimental Protocol: Quantification of FAHFAs in Adipose Tissue by LC-MS/MS

This protocol provides a detailed workflow for the extraction, enrichment, and quantification of FAHFAs from adipose tissue.

A. Lipid Extraction (Modified Bligh-Dyer Method)

-

Homogenize 100-150 mg of frozen adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[8]

-

Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) to the chloroform prior to extraction for accurate quantification.[8][13]

-

Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[8]

-

Carefully collect the lower organic phase and dry it under a gentle stream of nitrogen.[8]

-

Store the dried lipid extract at -80°C until further processing.[8]

B. Solid-Phase Extraction (SPE) for FAHFA Enrichment

-

Use a silica-based SPE cartridge.

-

Condition the cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[8]

-

Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and apply it to the conditioned cartridge.[8]

-

Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[8]

-

Elute the FAHFA fraction with 4 mL of ethyl acetate.[8]

-

Dry the FAHFA fraction under a stream of nitrogen.[8]

C. LC-MS/MS Analysis

-

Reconstitute the dried FAHFA fraction in an appropriate solvent (e.g., methanol).[8]

-

Separate the FAHFA isomers using a C18 reversed-phase column with an isocratic mobile phase (e.g., methanol/water with ammonium acetate).[8]

-

Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[8][13]

-

Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard.[8]

-

Generate a standard curve using synthetic FAHFA standards to determine the absolute concentration of each FAHFA in the sample.

Caption: Experimental workflow for FAHFA quantification.

V. Conclusion and Future Directions

The discovery of FAHFAs has opened a new chapter in our understanding of lipid metabolism and its role in health and disease. These bioactive lipids hold immense therapeutic potential for a range of metabolic and inflammatory disorders, including type 2 diabetes and inflammatory bowel disease.

Future research in this field will likely focus on:

-

Elucidating the complete enzymatic machinery involved in FAHFA biosynthesis and degradation to identify novel drug targets.

-

Conducting comprehensive structure-activity relationship studies to pinpoint the most potent and selective FAHFA isomers for therapeutic development.

-

Performing robust preclinical and clinical trials to evaluate the safety and efficacy of FAHFA-based therapies.

-

Developing high-throughput analytical methods to facilitate large-scale clinical studies and the use of FAHFAs as diagnostic biomarkers.

A deeper understanding of the intricate metabolic pathways and signaling networks of FAHFAs will undoubtedly pave the way for innovative therapeutic strategies to combat some of the most pressing health challenges of our time.

References

-

Tan, D., & Saghatelian, A. (2025). The Measurement, Regulation, and Biological Activity of FAHFAs. Nature Chemical Biology. [Link]

-

Tan, D., et al. (2019). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society. [Link]

-

Brejchova, K., et al. (2021). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Pharmacology & Therapeutics. [Link]

-

Singh, S. P., et al. (2023). Metabolite-Sensing Receptors: Emerging Targets for Modulating Chronic Pain Pathways. Current Neuropharmacology. [Link]

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. [Link]

-

Zhang, T., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

-

Kuda, O., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research. [Link]

-

Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice. Journal of Biological Chemistry. [Link]

-

Patel, R. T., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Nature. [Link]

-

Cintra, D. E., et al. (2017). Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation. PLoS One. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. [Link]

-

Tan, D., et al. (2018). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry. [Link]

-

Patel, R. T., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. bioRxiv. [Link]

-

Im, D. S. (2020). Nutritional Signaling via Free Fatty Acid Receptors. Nutrients. [Link]

-

Patel, R. T., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Research Square. [Link]

-

Ertunc, M. E., et al. (2020). Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes. Journal of Biological Chemistry. [Link]

-

Wang, Y., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Semantic Scholar. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. [Link]

-

Tan, D., et al. (2019). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. eScholarship. [Link]

-

Patel, R. T., et al. (2022). ATGL regulates biosynthesis of FAHFA and TG-esterified FAHFA in intact cells. ResearchGate. [Link]

-

Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice. Journal of Biological Chemistry. [Link]

-

Sclafani, A., & Ackroff, K. (2017). GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous FAHFA hydrolases. OmicsDI. [Link]

-

Tan, D., et al. (2019). Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation. University of California San Diego Library Digital Collections. [Link]

-

Brejchova, K., et al. (2021). Overview of the synthesis strategies for FAHFA preparation. In vivo:.... ResearchGate. [Link]

-

Singh, S. P., et al. (2023). The functions of GPR40 and GPR120. SCFA-induced GPR43 signaling elicits.... ResearchGate. [Link]

-

Kellerer, M., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology. [Link]

-

Lum, K. M., et al. (2020). AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs. Harvard DASH. [Link]

-

Rodríguez-Gallego, E., et al. (2023). Determination of FAHFA levels in tumors and cell lines. (A) Total.... ResearchGate. [Link]

-

Lum, K. M., et al. (2020). AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice. PubMed. [Link]

Sources

- 1. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. [research.bidmc.org]

- 6. ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PXD017539 - AIG1 and ADTRP are endogenous FAHFA hydrolases - OmicsDI [omicsdi.org]

- 11. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs [dash.harvard.edu]

- 12. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 17. researchgate.net [researchgate.net]

- 18. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 22. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structure-Activity Relationship of PAHSA Stereoisomers: A Technical Guide

Topic: Structure-Activity Relationship of PAHSA Stereoisomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) represent a distinct class of endogenous bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4][5][6] While initial studies focused on regioisomers (e.g., 5-PAHSA vs. 9-PAHSA), recent lipidomic advances have isolated the specific contributions of stereochemistry—specifically the (

This guide dissects the structure-activity relationship (SAR) of PAHSA stereoisomers.[2] It challenges the assumption that endogenous abundance equates to maximal therapeutic potency, highlighting a critical divergence: while (9R)-PAHSA is the predominant endogenous isomer in adipose tissue, (9S)-PAHSA exhibits superior potency in Glucose-Stimulated Insulin Secretion (GSIS) assays via GPR40 activation. Furthermore, we detail the metabolic instability of the (

Chemical Structure & Stereochemical Hierarchy

PAHSAs are formed by an ester linkage between palmitic acid (C16:[1]0) and a hydroxy-stearic acid (HSA) backbone.[2] The biological activity is governed by two structural tiers:

-

Regioisomerism: The position of the ester bond on the stearic acid chain (e.g., C5, C9, C12, C13).

-

Stereoisomerism: The chirality of the carbon atom bearing the ester bond (

vs.

Structural Visualization

The following diagram illustrates the hierarchy of PAHSA isomerism, distinguishing between the regio- and stereochemical variations.

Caption: Hierarchical classification of PAHSA lipids. Note the divergence in biological properties between the (9R) and (9S) enantiomers.

Structure-Activity Relationship (SAR) Analysis

The SAR of PAHSAs is defined by receptor selectivity (GPR120 vs. GPR40) and metabolic stability.

Receptor Selectivity & Potency

-

GPR120 (FFAR4): Both (9R) and (9S) isomers activate GPR120, which mediates anti-inflammatory effects (inhibition of NF-

B signaling in macrophages) and insulin-stimulated glucose uptake (ISGU) in adipocytes. -

GPR40 (FFAR1): The (9S)-PAHSA isomer demonstrates significantly higher potency for GPR40 activation compared to the (9R) isomer.[4] This receptor is critical for enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic

-cells.[4]

Metabolic Stability & The "Endogenous Paradox"

A critical finding in PAHSA research is the stereoselectivity of degradative enzymes.

-

Synthesis: Adipocytes preferentially synthesize (9R)-PAHSA .

-

Degradation: Carboxyl Ester Lipase (CEL) preferentially hydrolyzes (9S)-PAHSA .[7][8]

-

Implication: The body likely maintains high levels of the (

)-isomer because it is resistant to hydrolysis, whereas the highly potent (

Comparative Data Summary

| Feature | (9R)-PAHSA | (9S)-PAHSA | 5-PAHSA |

| Endogenous Abundance | High (Adipose) | Low | Low (High in Milk) |

| GPR120 Agonism | Moderate | Moderate | Moderate |

| GPR40 Agonism (GSIS) | Weak | Potent | Weak |

| Metabolic Stability | High | Low (CEL Substrate) | Moderate |

| Anti-Inflammatory | Yes | Yes | Yes |

Experimental Protocol: Stereoselective Synthesis

To study these isomers, researchers cannot rely on racemic mixtures. Below is a validated protocol for the synthesis of enantiomerically pure 9-PAHSA using a chiral pool strategy or asymmetric catalysis.

Synthesis Workflow (Grignard/Epoxide Route)

This route avoids the ambiguity of enzymatic resolution and provides high enantiomeric excess (

-

Reagents:

-

Protocol Steps:

-

Step 1: Asymmetric Reduction/Addition. React methyl 9-oxononanoate with a Grignard reagent (Nonylmagnesium bromide) in the presence of a chiral ligand to generate the chiral alcohol Methyl (9R)-9-hydroxystearate.

-

Validation: Verify

via Chiral HPLC (e.g., Chiralcel OD-H column). Target >95%

-

-

Step 2: Esterification. Dissolve Methyl (9R)-9-hydroxystearate (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0°C. Dropwise add Palmitoyl Chloride (1.1 eq). Stir at RT for 4h.

-

Observation: Formation of the diester intermediate.

-

-

Step 3: Selective Hydrolysis. The molecule now has two ester bonds: the methyl ester at C1 and the palmitic ester at C9. Use LiOH (1.05 eq) in THF/H2O at 0°C to selectively hydrolyze the terminal methyl ester without cleaving the internal lipid ester.

-

Critical Control: Monitor reaction strictly by TLC/LC-MS. Over-hydrolysis destroys the PAHSA.

-

-

Caption: Stereoselective synthesis workflow for (9R)-PAHSA. For (9S)-PAHSA, use the opposite chiral ligand in Step 1.

Biological Validation Protocols

GPR120 Agonist Assay (Calcium Flux)

To verify activity, use a cell line stably expressing GPR120 (e.g., CHO-K1/GPR120).

-

Seeding: Plate cells in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Load cells with Fluo-4 AM calcium indicator for 60 min at 37°C.

-

Treatment: Add (9R)-PAHSA or (9S)-PAHSA (0.1

M – 100 -

Measurement: Monitor fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR system.

-

Control: Use GW9508 as a positive control agonist.

Metabolic Stability Assay (CEL Hydrolysis)

-

Enzyme Source: Recombinant human Carboxyl Ester Lipase (CEL) or lysate from CEL-overexpressing HEK293 cells.

-

Incubation: Incubate 10

M of (9R)- or (9S)-PAHSA with the enzyme in Tris-HCl buffer (pH 7.4) at 37°C. -

Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

-

Analysis: Quantify remaining PAHSA via LC-MS/MS (MRM mode).

-

Result: (9S)-PAHSA should show rapid degradation (

min), while (9R)-PAHSA remains stable.

Signaling Pathways & Mechanism of Action[11]

PAHSAs exert their effects through dual GPCR signaling. The diagram below maps the pathway from receptor activation to physiological outcome.

Caption: Dual signaling pathways of PAHSA stereoisomers. Note the specific potency of (9S)-PAHSA in the GPR40-mediated insulin secretion pathway.

References

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][3][6][7][11][12] Cell. Link

-

Nelson, A. T., et al. (2017).[5] Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation. Journal of the American Chemical Society.[9] Link

-

Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis.[4][5][13] Cell Metabolism. Link

-

Pflimlin, E., et al. (2018).[14] Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice. Cell Metabolism. Link

-

Kuda, O., et al. (2023).[3] Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Proceedings of the National Academy of Sciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]